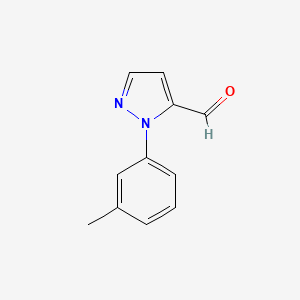

2-(M-Tolyl)pyrazole-3-carbaldehyde

Description

Significance of N-Substituted Pyrazole (B372694) Scaffolds in Modern Synthetic Strategies

N-substituted pyrazole scaffolds are considered "privileged structures" in medicinal chemistry and materials science. nih.govnih.gov Their five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a rigid and stable core that can be readily functionalized.

The substitution on the nitrogen atom (N-substitution) is particularly crucial as it eliminates the tautomerism present in unsubstituted pyrazoles, locking the molecule into a single constitutional isomer. researchgate.net This structural certainty is highly desirable in synthetic chemistry, particularly in the development of pharmaceuticals, as it ensures specific interactions with biological targets. nih.govresearchgate.net

Furthermore, the pyrazole ring is a key component in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. nih.govscirp.orgbenthamscience.com Consequently, N-substituted pyrazoles serve as essential building blocks for constructing more complex heterocyclic systems and as foundational scaffolds in drug discovery programs. nih.govscirp.org

Overview of Formyl-Substituted Heterocycles as Versatile Synthetic Intermediates

The formyl group (an aldehyde, -CHO) is one of the most versatile functional groups in organic synthesis. When attached to a heterocyclic ring, it acts as a powerful synthetic handle, enabling a vast range of chemical transformations. core.ac.ukumich.edu The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto electron-rich heterocyclic rings, including pyrazoles. nih.govresearchgate.net

Formyl-substituted heterocycles like pyrazole-3-carbaldehydes are key intermediates for several reasons: umich.edu

Condensation Reactions: The aldehyde can react with a variety of nucleophiles, especially active methylene (B1212753) compounds, amines, and hydrazines, to form larger, more complex structures. umich.eduekb.eg This is a fundamental strategy for synthesizing fused heterocyclic systems.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives. umich.edu

Carbonyl Chemistry: It can participate in a wide array of classic carbonyl reactions, including Wittig reactions and Grignard additions, to create new carbon-carbon bonds.

This reactivity makes formyl-substituted heterocycles indispensable building blocks for creating diverse molecular architectures, particularly in the synthesis of novel bioactive compounds and functional materials. eurjchem.comsemanticscholar.org

Electronic and Structural Considerations of N-Arylpyrazole-3-carbaldehydes

The chemical behavior of N-arylpyrazole-3-carbaldehydes is governed by the electronic interplay between the pyrazole ring, the N-aryl substituent, and the C-3 formyl group.

Pyrazole Ring Electronics: The pyrazole ring has two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1, bonded to the aryl group in this case) and a "pyridine-like" nitrogen (N2). researchgate.net The N-substitution prevents the pyrrole-like nitrogen from acting as a hydrogen bond donor, a property that influences the molecule's intermolecular interactions. nih.gov

Formyl Group Influence: The aldehyde at the C-3 position is a moderately deactivating, electron-withdrawing group. Its presence influences the reactivity of the pyrazole ring towards electrophilic substitution and modulates the basicity of the pyridine-like nitrogen atom.

The combination of these features in a molecule like 2-(m-tolyl)pyrazole-3-carbaldehyde results in a compound with well-defined structural and electronic properties, making it a predictable and useful intermediate in multi-step organic synthesis.

Data Tables

Table 1: General Properties of N-Arylpyrazole-3-carbaldehydes

| Property | Description |

| Molecular Class | Heterocyclic Aldehyde |

| Core Structure | Pyrazole |

| Key Functional Groups | Aldehyde (-CHO), N-Aryl group |

| Synthetic Utility | Versatile building block, Intermediate for condensation, oxidation, and reduction reactions. umich.edu |

| Common Synthesis Method | Vilsmeier-Haack formylation of N-aryl pyrazoles. nih.govresearchgate.net |

Table 2: Representative Reactions of Pyrazole-Carbaldehydes

| Reaction Type | Reagents | Product Type | Significance |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Substituted alkenes | C-C bond formation, synthesis of complex molecules. umich.edu |

| Reductive Amination | Amines, Reducing agent (e.g., NaBH₄) | Amines | Introduction of nitrogen-containing functional groups. researchgate.net |

| Schiff Base Formation | Primary amines | Imines (Schiff bases) | Key intermediates for synthesizing other heterocycles. ekb.eg |

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acids | Access to pyrazole-carboxylic acid derivatives. umich.edu |

| Wittig Reaction | Phosphonium ylides | Alkenes | Stereoselective formation of C=C double bonds. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(3-methylphenyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-9-3-2-4-10(7-9)13-11(8-14)5-6-12-13/h2-8H,1H3 |

InChI Key |

BDFCIWBACRCNMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 M Tolyl Pyrazole 3 Carbaldehyde and Analogues

Direct Formylation Strategies for N-Arylpyrazoles

Direct formylation involves the introduction of a formyl group (-CHO) onto an existing N-arylpyrazole scaffold. This is a common and often straightforward approach to obtaining the target carbaldehydes.

Vilsmeier-Haack Reaction Protocols for Pyrazole-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed and versatile method for the formylation of electron-rich heterocyclic compounds, including N-arylpyrazoles. rsc.org This reaction typically utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). rsc.orgsemanticscholar.org The reaction proceeds via electrophilic substitution, primarily at the C-4 position of the pyrazole (B372694) ring due to its higher electron density. jocpr.com

The synthesis of N-arylpyrazole-4-carbaldehydes often begins with the condensation of a substituted acetophenone (B1666503) with an arylhydrazine to form a hydrazone intermediate. semanticscholar.orgresearchgate.net This hydrazone is then subjected to the Vilsmeier-Haack conditions, leading to simultaneous cyclization to form the pyrazole ring and formylation at the C-4 position. nih.gov For instance, various 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been synthesized from acetophenone phenylhydrazones with heating at 50-60°C for several hours. jocpr.com Microwave-assisted Vilsmeier-Haack reactions have also been developed, offering advantages such as increased yields and operational simplicity. bohrium.com

Key features of the Vilsmeier-Haack protocol include the use of inexpensive starting materials, mild reaction conditions, and generally good product yields. ccspublishing.org.cn The reaction conditions can be optimized by adjusting the stoichiometry of the reagents; for example, using an excess of POCl₃ can increase the concentration of the key chloroiminium ion intermediate and improve yields. arkat-usa.org

Table 1: Examples of Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes

| Starting Material (Hydrazone) | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N'-(1-(p-tolyl)ethylidene)benzohydrazide | DMF, POCl₃ | 60-65°C, 4h | 1-Benzoyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |

| (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine | DMF, POCl₃ | Not specified | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | researchgate.net |

| Acetophenone Phenylhydrazones | DMF, POCl₃ | 50-60°C, 5-6h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | N/A | jocpr.com |

| Diacetylcarbazoles Hydrazones | Vilsmeier Reagent | Not specified | Pyrazole dicarbaldehydes | Good | researchgate.net |

Oxidation of Pyrazolyl Methanols and Related Alcohol Precursors

An alternative to direct formylation is the oxidation of a hydroxymethyl group at the desired position of the pyrazole ring. This two-step approach involves first introducing a hydroxymethyl group (or reducing a carboxyl group to an alcohol) and then oxidizing it to the aldehyde.

A common synthetic route involves the condensation of an appropriate β-dicarbonyl compound with an arylhydrazine to form a pyrazole ester. umich.edu For example, 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acid esters can be synthesized from the condensation of ethyl 2,4-dioxo-4-ferrocenylbutanoate with arylhydrazines. These esters are then reduced to the corresponding pyrazolyl methanols using a reducing agent like lithium aluminum hydride (LiAlH₄). The final step is the selective oxidation of the primary alcohol to the aldehyde. Manganese dioxide (MnO₂) is an effective oxidizing agent for this transformation, performed at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). umich.edu Similarly, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize hydroxymethyl-pyrazole derivatives to the corresponding carbaldehydes. umich.edu

This method is particularly useful for accessing pyrazole-3-carbaldehydes or when the Vilsmeier-Haack reaction is not regioselective or is incompatible with other functional groups present in the molecule. researchgate.net

Electrophilic Formylation Approaches

The Vilsmeier-Haack reaction is the preeminent example of an electrophilic formylation strategy for pyrazoles. researchgate.net The reaction mechanism involves an attack by the electron-rich pyrazole ring on the electrophilic Vilsmeier reagent (a chloroiminium ion). rsc.org However, other electrophilic formylation methods, while less common for this specific scaffold, are known in organic synthesis. These can include the Gattermann, Reimer-Tiemann, or Duff reactions, though their application to N-arylpyrazoles is not as widely documented as the Vilsmeier-Haack protocol. A novel N-formylation technique using cyanides and esters as formylating agents has been reported for amines, but its applicability to the C-H formylation of pyrazoles is not established. rsc.org Therefore, for the synthesis of 2-(m-Tolyl)pyrazole-3-carbaldehyde and its analogues, the Vilsmeier-Haack reaction remains the most relevant and extensively documented electrophilic formylation approach. rsc.orgarkat-usa.org

Cyclocondensation Routes to N-Arylpyrazole-3-carbaldehydes

Cyclocondensation strategies build the pyrazole ring from acyclic precursors. These methods offer high flexibility in introducing substituents at various positions on the pyrazole core by choosing appropriately functionalized starting materials.

Reactions Involving Hydrazine (B178648) Derivatives and Dicarbonyl Precursors

The most classical and fundamental method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative (such as m-tolylhydrazine) and a 1,3-dicarbonyl compound. nih.gov To synthesize a pyrazole-3-carbaldehyde, the dicarbonyl precursor must contain a protected or masked aldehyde function.

The reaction of 1,3-dicarbonyl compounds with hydrazines can yield regioisomeric pyrazole products, depending on the reaction conditions and the electronic and steric nature of the substituents on both reactants. nih.gov For instance, enaminones, which can be generated from 1,3-dicarbonyl compounds and DMF-dimethylacetal (DMFDMA), react with hydrazines in a one-pot process to furnish 1,4,5-substituted pyrazoles. beilstein-journals.org Another approach involves the in-situ generation of 1,3-diketones from enolates and carboxylic acid chlorides, followed by cyclization with a hydrazine. beilstein-journals.orgnih.gov

Multicomponent Reaction (MCR) Protocols for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as powerful tools for synthesizing complex heterocyclic compounds like pyrazoles. nih.gov These protocols are highly valued for their efficiency, atom economy, and operational simplicity, aligning with the principles of green chemistry. nih.govmdpi.com

Several MCRs have been developed for the synthesis of functionalized pyrazoles. A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. mdpi.com For example, a three-component synthesis of persubstituted pyrazoles has been achieved using aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃]. nih.gov Another efficient one-pot, three-component method for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org These MCRs provide rapid access to a diverse library of pyrazole derivatives from readily available starting materials. mdpi.com

Table 2: Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Sodium acetate (B1210297), Refluxing ethanol (B145695) | 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones | One-pot, three-component, good yields (82-92%) | mdpi.com |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient catalyst | beilstein-journals.orgnih.gov |

| 1,3-Dicarbonyl compounds, DMFDMA, Hydrazines | 2,2,2-Trifluoroethanol (solvent/catalyst) | 1,4,5-Substituted pyrazoles | One-pot process via enaminone intermediate | beilstein-journals.org |

| Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | One-pot, three-component, tolerates various functional groups | organic-chemistry.org |

Transition Metal-Catalyzed Cyclizations for N-Arylpyrazole Assembly

The formation of the N-arylpyrazole skeleton, a central feature of this compound, is increasingly accomplished through methods employing transition metal catalysts. These modern techniques offer significant advantages in terms of efficiency, regioselectivity, and substrate scope over classical condensation reactions. nih.gov Catalytic systems based on copper, silver, and other transition metals have become powerful tools for constructing the pyrazole ring through cyclization reactions. mdpi.com

One prominent strategy involves the copper-catalyzed domino C-N coupling and hydroamination reaction. nih.gov In a procedure reported by Martín and colleagues, pyrazoles can be synthesized from a reaction between acetylenes and a diamine in the presence of a copper(I) iodide catalyst. nih.gov This process facilitates the sequential formation of bonds necessary to construct the heterocyclic ring. Another significant approach is the silver-mediated [3+2] cycloaddition. This reaction effectively combines an alkyne ("C≡C") with a "CNN" synthon, such as N-isocyanoiminotriphenylphosphorane, to build the pyrazole core. acs.org This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups. acs.org Furthermore, copper-catalyzed dearomatizing annulation reactions and chiral π–Cu(II)-complex-catalyzed cycloadditions represent advanced methods for assembling the pyrazole structure. nih.gov

These catalytic cyclizations are crucial for creating the N-substituted pyrazole framework, which can then be further functionalized or built upon to yield the target aldehyde. The choice of catalyst and reaction conditions allows for precise control over the assembly of the heterocyclic system.

Table 1: Examples of Transition Metal-Catalyzed Cyclization Reactions for Pyrazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I) iodide / N¹,N²-dimethylethan-1,2-diamine | Domino C-N coupling / Hydroamination | Acetylenes, Diamine | Forms pyrazoles in good yields (66-93%). nih.gov | nih.gov |

| Silver (Ag) salt | [3+2] Cycloaddition | Alkynes, N-isocyanoiminotriphenylphosphorane | Uses a stable and odorless isocyanide source under mild conditions. acs.org | acs.org |

| Chiral π–Cu(II) complex | Isomerization / Cycloaddition | N-(3-Butynoyl)-3,5-dimethyl-1H-pyrazole | In situ generation of an allene (B1206475) followed by enantioselective cycloaddition. nih.gov | nih.gov |

Strategies for m-Tolyl Moiety Incorporation

The introduction of the m-tolyl group is a critical step that defines the final compound. This can be achieved through two primary strategic approaches: attaching the aryl group to a pre-formed pyrazole ring (N-arylation) or constructing the pyrazole ring from a building block that already contains the m-tolyl group.

N-Arylation Methods (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig N-arylation, are a cornerstone of modern synthetic chemistry for forming C-N bonds. This method is highly effective for attaching an aryl group, such as m-tolyl, to the nitrogen atom of a pyrazole ring. The reaction typically involves coupling a pyrazole bearing an N-H bond with an aryl halide (e.g., m-tolyl bromide or the more challenging m-tolyl chloride) in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.org

A simple and phosphine-free catalytic system using 1 mol% palladium(II) acetate (Pd(OAc)₂) with potassium acetate (KOAc) as the base has been shown to be effective for the arylation of pyrazole derivatives. rsc.org More advanced systems utilize specialized phosphine (B1218219) ligands (such as keYPhos) that enable the N-arylation of heteroarenes using even inexpensive and less reactive aryl chlorides at low catalyst loadings. rsc.org These methods exhibit excellent functional group tolerance, making them suitable for complex molecules and late-stage functionalization in a synthetic sequence. rsc.org This approach would involve synthesizing pyrazole-3-carbaldehyde first and then performing the N-arylation with an appropriate m-tolyl halide to yield the final product.

Table 2: Conditions for Palladium-Catalyzed N-Arylation of N-H Heteroarenes This table is interactive. You can sort and filter the data.

| Catalyst / Ligand | Aryl Halide | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (1 mol%) / None | Aryl Bromides | KOAc | DMA | Simple, phosphine-free system. rsc.org | rsc.org |

Assembly from Pre-functionalized m-Tolyl Building Blocks

An alternative and more traditional strategy involves constructing the pyrazole ring from precursors that already contain the m-tolyl group. The most common and direct method is the Knorr pyrazole synthesis and related cyclocondensation reactions. nih.gov In this approach, m-tolylhydrazine (B1362546) serves as the key pre-functionalized building block. researchgate.net

This hydrazine derivative is reacted with a 1,3-dielectrophilic synthon, which is a molecule containing two electrophilic centers that will form the carbon backbone of the pyrazole ring. chim.it For the synthesis of this compound, a suitable synthon would be a β-dicarbonyl compound or its equivalent that already possesses or can be easily converted into the C3-aldehyde group. For instance, the reaction of m-tolylhydrazine with appropriately substituted enaminodiketones or α,β-alkynic hydrazones can lead to the regioselective formation of the desired N-arylpyrazole. nih.govclockss.org

Furthermore, the Vilsmeier-Haack reaction is a powerful method for introducing a formyl (carbaldehyde) group onto a pre-formed ring. This reaction can be applied to a hydrazone derived from m-tolylhydrazine to simultaneously construct the pyrazole ring and install the aldehyde at the desired position, yielding the final product in a highly efficient manner. nih.govresearchgate.netumich.edu

Table 3: Pyrazole Synthesis from Pre-functionalized Hydrazines This table is interactive. You can sort and filter the data.

| Hydrazine Derivative | Co-reactant | Reaction Type | Key Aspect | Reference |

|---|---|---|---|---|

| Arylhydrazines (e.g., 4-tolylhydrazine) | Methyl Ketone Hydrazones | Vilsmeier-Haack Reaction | Forms pyrazole-4-carbaldehydes. researchgate.net | researchgate.net |

| Substituted Hydrazine | Enaminodiketone | Cyclocondensation | Reaction with a 1,3-dicarbonyl equivalent to form substituted pyrazoles. clockss.org | clockss.org |

| Phenylhydrazine | 2-Oxopropanoates | Cyclocondensation | Rapid reaction in aqueous medium to form pyrazole precursors. researchgate.net | researchgate.net |

Chemical Reactivity and Transformations of the Aldehyde Moiety in 2 M Tolyl Pyrazole 3 Carbaldehyde

Nucleophilic Addition Reactions at the Formyl Group

The electron-deficient carbonyl carbon of the aldehyde is readily attacked by nucleophiles. This fundamental reaction pathway leads to the formation of a wide array of functional groups.

Formation of Imines, Oximes, and Hydrazones

The reaction of 2-(m-tolyl)pyrazole-3-carbaldehyde with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of these C=N double bonds is a common strategy in the synthesis of biologically active compounds and ligands for metal complexes.

For instance, the condensation of pyrazole-3-carbaldehydes with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) leads to the corresponding pyrazole (B372694) oxime derivatives. mdpi.com Similarly, reaction with various substituted hydrazines yields hydrazone derivatives. These reactions are often carried out under mild conditions and result in good yields of the desired products. umich.eduuobaghdad.edu.iq

The general scheme for these reactions is as follows:

Aldehyde + Primary Amine ⇌ Imine + Water

Aldehyde + Hydroxylamine ⇌ Oxime + Water

Aldehyde + Hydrazine ⇌ Hydrazone + Water

These derivatives are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their potential pharmacological activities. umich.eduresearchgate.net

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often with removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mild base (e.g., KOH, NaHCO₃) in a solvent like methanol or ethanol (B145695) |

| Hydrazine (N₂H₄) or Substituted Hydrazines | Hydrazone | Often in a polar solvent like ethanol or acetic acid |

Cyanoaddition and Cyanohydrin Derivatization

The addition of a cyanide ion to the carbonyl group of this compound results in the formation of a cyanohydrin. This reaction, known as cyanoaddition, is a classic method for carbon-carbon bond formation. The resulting cyanohydrin can be a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. While specific studies on the cyanoaddition to this compound are not extensively detailed in the provided results, the general reactivity of pyrazole-carbaldehydes suggests this transformation is feasible. umich.edu

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.com The reaction of this compound with these reagents would lead to the formation of secondary alcohols.

The general transformation is as follows:

This compound + R-M → [Intermediate Alkoxide] --(H₃O⁺ workup)--> 2-(m-tolyl)pyrazol-3-yl(R)methanol

Where R is an alkyl or aryl group from the organometallic reagent and M is MgX or Li. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive organometallic species. The choice of the organometallic reagent allows for the introduction of a wide variety of substituents at the former carbonyl carbon. Studies on similar aldehyde systems have shown that the reaction conditions, such as temperature and the nature of the Grignard reagent, can influence the product distribution. nih.gov

Condensation Reactions of the Aldehyde Functionality

Condensation reactions involving the aldehyde group of this compound are crucial for the construction of larger, more complex molecules, often with extended conjugation.

Knoevenagel Condensation and Related Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine.

For this compound, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products. These products are valuable intermediates in organic synthesis. For example, the condensation of pyrazole-4-carbaldehydes with malononitrile in the presence of a base like sodium methoxide (B1231860) can lead to the formation of pyridine-3-carbonitriles. orientjchem.org The reaction is a powerful tool for creating new carbon-carbon bonds and introducing diverse functionalities. nih.gov

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Weak base (e.g., piperidine, sodium methoxide) | α,β-unsaturated dinitrile |

| Ethyl Cyanoacetate | Weak base (e.g., piperidine, ammonium (B1175870) acetate) | α,β-unsaturated cyanoester |

| Barbituric Acid | Weak base (e.g., piperidine) | Pyrimidinone derivative |

Claisen-Schmidt Condensation for Chalcone (B49325) Analogues

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, this reaction would involve its condensation with an acetophenone (B1666503) derivative to form a chalcone analogue. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are known to exhibit a wide range of biological activities. nih.govnih.gov

The synthesis of pyrazole-containing chalcones is a well-established method. researchgate.netorientjchem.org The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. orientjchem.org The resulting chalcone analogues, containing the 2-(m-tolyl)pyrazole moiety, would be of significant interest for biological evaluation.

Aldol (B89426) Condensation and Other Cross-Coupling Reactions

The aldehyde functionality of this compound readily participates in condensation reactions. A notable example is the base-catalyzed Aldol condensation. While specific studies on the m-tolyl derivative are not prevalent, analogous reactions with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes demonstrate that they undergo Aldol condensation with methyl ketones to yield diaryl pyrazolylpropenones, which are valuable chalcone-like intermediates. umich.eduresearchgate.net This transformation typically involves treating the pyrazole carbaldehyde with a methyl ketone in the presence of a base like sodium hydroxide in an alcoholic solvent. umich.edu

The aldehyde can also, in principle, be a substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Although the aldehyde itself is not a typical coupling partner in its native form, it can be converted to functionalities more amenable to cross-coupling. For instance, conversion to a corresponding halide or triflate would enable participation in Suzuki, Heck, or Sonogashira reactions to introduce new aryl, vinyl, or alkynyl groups onto the pyrazole core at the C3-position. Furthermore, recent advances in N-Heterocyclic Carbene (NHC) catalysis have enabled deaminative cross-coupling reactions of aldehydes with redox-active pyridinium (B92312) salts, opening new avenues for C-C bond formation directly from the aldehyde. rsc.org

Redox Chemistry of the Carbaldehyde Group

The aldehyde group is at an intermediate oxidation state, making it susceptible to both oxidation and reduction, providing access to pyrazole derivatives with different functional groups at the 3-position.

Selective Oxidation to Carboxylic Acids or Esters

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid without affecting the pyrazole or tolyl rings. Standard oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acid), are effective. umich.edulibretexts.org For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are cleanly oxidized to the corresponding carboxylic acids in high yield using KMnO₄ in a water-pyridine medium. umich.edu The resulting 2-(m-tolyl)pyrazole-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters. umich.edubg.ac.rsnih.gov

Furthermore, oxidative esterification can be achieved directly from the aldehyde using N-Heterocyclic Carbene (NHC) catalysis. mdpi.comnih.gov This method involves the reaction of the aldehyde with an alcohol in the presence of an NHC catalyst and an oxidant, such as an azobenzene (B91143) derivative or manganese dioxide (MnO₂), to directly afford the corresponding ester. mdpi.com

Table 1: Selected Methods for the Oxidation of Pyrazole-3-carbaldehydes

| Starting Material Analogue | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄, Pyridine (B92270)/H₂O | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid | High | umich.edu |

| General Aromatic Aldehyde | NHC, MnO₂, DBU | Methyl Ester (with Methanol) | Good | mdpi.com |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Selective Reduction to Alcohols or Alkane Derivatives

The selective reduction of the carbaldehyde group in this compound to a primary alcohol, (2-(m-Tolyl)-1H-pyrazol-3-yl)methanol, can be accomplished using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this transformation. A particularly effective and environmentally benign method involves the use of ammonia (B1221849) borane (B79455) (NH₃BH₃) in water, which can chemoselectively reduce aldehydes to alcohols in high yields, tolerating other functional groups. rsc.org For complete reduction to the alkane derivative (3-methyl-2-(m-tolyl)pyrazole), more forcing conditions such as the Wolff-Kishner or Clemmensen reduction would be required, though chemoselectivity could be an issue. The reduction of related pyrazole esters to alcohols has been achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

Table 2: Selected Methods for the Reduction of Pyrazole-3-carbaldehydes

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| General Aldehyde | NH₃BH₃, H₂O | Primary Alcohol | High | rsc.org |

N-Heterocyclic Carbene (NHC) Catalysis in Aldehyde Transformations

N-Heterocyclic Carbene (NHC) catalysis has revolutionized the reactivity of aldehydes, primarily through the concept of "umpolung" or polarity inversion. rsc.orgresearchgate.netnih.gov This strategy allows the normally electrophilic aldehyde carbon to act as a nucleophile.

Mechanistic Investigations of NHC-Catalyzed Umpolung Reactivity

The cornerstone of NHC catalysis with aldehydes is the formation of the Breslow intermediate. nih.govthieme-connect.com The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde carbon of this compound. A subsequent proton transfer generates the Breslow intermediate, which is a nucleophilic species, effectively an acyl anion equivalent. nih.gov

Mechanistic studies on the NHC-catalyzed C-H alkynylation of heteroaromatic aldehydes have provided significant insights. thieme-connect.com In these reactions, the Breslow intermediate does not react with a typical electrophile but instead engages in a nucleophilic substitution at the acetylenic carbon of a hypervalent iodine reagent. DFT calculations suggest that this direct substitution at the sp-hybridized carbon is energetically favored. This pathway demonstrates the versatility of the Breslow intermediate derived from heteroaromatic aldehydes like this compound to participate in unconventional bond-forming reactions. thieme-connect.com This umpolung strategy transforms the aldehyde from an electrophile into a potent nucleophile capable of forming new carbon-carbon bonds under mild, metal-free conditions. thieme-connect.com

Oxidative NHC Catalysis and Synthetic Applications

Oxidative NHC catalysis expands the synthetic utility of aldehydes by intercepting the Breslow intermediate with an external oxidant to generate a highly reactive acyl azolium ion. nih.govacs.org This electrophilic intermediate can then be attacked by various nucleophiles.

A primary application is the synthesis of esters and amides. mdpi.com The reaction of this compound with an alcohol or amine in the presence of an NHC catalyst and an oxidant (e.g., quinones, azocompounds) yields the corresponding ester or amide. This method is notable for its mild conditions and broad substrate scope. nih.gov

Moreover, oxidative NHC catalysis enables powerful annulation reactions. For instance, the reaction of pyrazolones with α,β-unsaturated aldehydes, catalyzed by a chiral NHC under oxidative conditions, leads to the enantioselective synthesis of dihydropyranone-fused pyrazoles. acs.org In this process, the α,β-unsaturated aldehyde is converted into a chiral acyl azolium intermediate, which then undergoes a formal [3+2] or [4+2] cycloaddition with the pyrazolone. This strategy provides access to complex, functionalized heterocyclic systems from simple precursors. acs.org

Table 3: Synthetic Applications of Oxidative NHC Catalysis with Pyrazole Aldehyde Analogues

| Aldehyde Substrate | Coupling Partner | NHC Precursor / Oxidant | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Pyrazolone | Chiral Triazolium / Quinone | Dihydropyranone-fused Pyrazole | acs.org |

| Heteroaromatic Aldehyde | 2-Aminophenol | Triazolium / DQ | 2-Arylbenzoxazole | nih.gov |

Asymmetric Transformations (e.g., Desymmetrization, Kinetic Resolution)

While specific studies on the asymmetric transformations of this compound are not extensively documented in publicly available literature, significant research on closely related pyrazole-4-carbaldehydes provides a strong indication of the potential for stereoselective reactions at the aldehyde carbon. The principles of asymmetric catalysis demonstrated with these analogues are highly relevant and suggest viable pathways for the enantioselective synthesis of chiral derivatives from this compound.

One of the most effective methods for achieving asymmetric induction at an aldehyde is through the use of chiral catalysts in alkylation reactions. Research has shown that (1S,2R)-N,N-dialkylnorephedrines can effectively catalyze the enantioselective addition of dialkylzinc reagents to various pyrazole-4-carbaldehydes. semanticscholar.org This process leads to the formation of enantiomerically enriched secondary 4-pyrazolylalkanols with high enantiomeric excess (e.e.). semanticscholar.org

For instance, the enantioselective isopropylation of 1-(2-phenylethyl)pyrazole-4-carbaldehyde with diisopropylzinc (B128070) in the presence of (1S,2R)-N,N-dipropylnorephedrine (DPNE) as a chiral catalyst yielded the corresponding (S)-(-)-pyrazolylalkanol with a 94% e.e. and in 81% yield. semanticscholar.org Similar success was observed in the ethylation of these aldehydes using diethylzinc, which produced chiral pyrazolylalkanols with enantiomeric excesses ranging from 71% to 89%. semanticscholar.org

These findings are summarized in the tables below, illustrating the effectiveness of this catalytic system.

Table 1: Enantioselective Isopropylation of Pyrazole-4-carbaldehydes

| Substrate | Chiral Catalyst | Yield (%) | e.e. (%) |

|---|---|---|---|

| 1-(2-phenylethyl)pyrazole-4-carbaldehyde | (1S,2R)-DPNE | 81 | 94 |

| 1-benzylpyrazole-4-carbaldehyde | (1S,2R)-DPNE | 73 | 95 |

| 1-methylpyrazole-4-carbaldehyde | (1S,2R)-DPNE | 78 | 94 |

Data sourced from a study on the catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols. semanticscholar.org

Table 2: Enantioselective Ethylation of Pyrazole-4-carbaldehydes

| Substrate | Chiral Catalyst | Yield (%) | e.e. (%) |

|---|---|---|---|

| 1-(2-phenylethyl)pyrazole-4-carbaldehyde | (1S,2R)-DPNE | 65 | 85 |

| 1-benzylpyrazole-4-carbaldehyde | (1S,2R)-DPNE | 72 | 89 |

| 1-methylpyrazole-4-carbaldehyde | (1S,2R)-DPNE | 58 | 71 |

Data sourced from a study on the catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols. semanticscholar.org

Given these results, it is highly probable that this compound would undergo similar asymmetric alkylation reactions in the presence of suitable chiral catalysts to afford chiral pyrazolylalkanols with high enantioselectivity. Such transformations are valuable for the synthesis of chiral ligands and biologically active molecules where stereochemistry plays a crucial role.

While desymmetrization and kinetic resolution are powerful tools in asymmetric synthesis, specific applications of these techniques to this compound have not been reported in the reviewed literature. However, the broader field of asymmetric catalysis continues to evolve, and it is anticipated that such methodologies will be extended to this and other pyrazole-based substrates in the future.

Other Mechanistic Studies of this compound Reactivity

Detailed mechanistic studies focusing specifically on the reactivity of the aldehyde moiety in this compound are scarce in the current body of scientific literature. General mechanistic principles for aldehyde reactions, such as nucleophilic addition, oxidation, and reduction, are well-established and are presumed to apply to this compound.

The Vilsmeier-Haack reaction, a common method for the synthesis of pyrazole-3-carbaldehydes, involves the formylation of a suitable precursor. researchgate.netresearchgate.net The mechanism of this reaction is well-understood and proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring.

For the reactions of the aldehyde group itself, it is expected to follow standard mechanistic pathways. For example, in the asymmetric alkylation reactions discussed previously, the mechanism likely involves the formation of a chiral zinc-amino alcohol complex which coordinates to the aldehyde. This coordination creates a chiral environment around the carbonyl group, directing the nucleophilic attack of the alkyl group from the dialkylzinc reagent to one face of the aldehyde, leading to the observed enantioselectivity. semanticscholar.org

Further research is required to elucidate the specific mechanistic nuances of reactions involving this compound, which could lead to the development of new and more efficient synthetic methodologies.

Derivatization and Scaffold Utilization of 2 M Tolyl Pyrazole 3 Carbaldehyde

Construction of Fused and Annulated Heterocyclic Systems

The strategic placement of the aldehyde group adjacent to the pyrazole (B372694) ring's nitrogen atoms makes 2-(m-Tolyl)pyrazole-3-carbaldehyde a valuable precursor for synthesizing fused heterocyclic systems. This is achieved through condensation and cyclization reactions where the aldehyde and a pyrazole ring nitrogen participate in the formation of a new ring.

The synthesis of pyrazolo[3,4-c]pyrazoles generally involves the reaction of a pyrazole-carbaldehyde with hydrazine (B178648) derivatives. In a typical reaction, the aldehyde functional group of a precursor like this compound would first react with hydrazine hydrate (B1144303) to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by acidic or thermal conditions, would lead to the formation of the fused dihydropyrazolo[3,4-c]pyrazole ring system. semanticscholar.org This transformation leverages the electrophilicity of the aldehyde carbon and the nucleophilicity of the hydrazine nitrogens, along with the participation of the pyrazole ring itself. The reaction of (Z)-3-arylidene-1-thioflavanones with hydrazines is another documented method to produce fused tricyclic pyrazolines. researchgate.net

The pyrazole-3-carbaldehyde scaffold is a versatile starting point for creating fused pyridine (B92270) and pyrimidine (B1678525) rings, which are core structures in many biologically active molecules.

Pyrazolo[3,4-b]pyridine Derivatives: These can be synthesized via multicomponent reactions. For instance, a one-pot reaction of a 5-azidopyrazole-4-carbaldehyde with various ketones in the presence of a base like potassium hydroxide (B78521) can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Applying this principle, this compound could potentially be converted to an amino or azido (B1232118) derivative, which would then undergo condensation with an enolate generated from a ketone, followed by cyclization to form the fused pyridine ring.

Pyrimidine Derivatives: The synthesis of pyrimidine derivatives often begins with the creation of a chalcone (B49325) intermediate. researchgate.netmdpi.com this compound would undergo a Claisen-Schmidt condensation with an appropriate ketone to form a pyrazolyl-chalcone. This α,β-unsaturated ketone can then react with compounds like urea (B33335) or thiourea. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to furnish the corresponding pyrazolo-fused pyrimidin-2(1H)-ones or pyrimidin-2(1H)-thiones. researchgate.net

The reactivity of the aldehyde group extends to the synthesis of a wide array of other polycyclic systems. For example, condensation with dinucleophiles such as naphthalene-2,3-diamine in the presence of a catalyst like sodium metabisulfite (B1197395) is a known method for producing complex fused systems, in this case, naphtho[2,3-d]imidazoles fused to the pyrazole ring. semanticscholar.org Similarly, reactions with other active methylene (B1212753) compounds or binucleophiles can be envisioned to construct diverse and complex heterocyclic scaffolds built upon the this compound core. researchgate.net

Preparation of Advanced Chalcone Analogues for Chemical Probes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in flavonoid biosynthesis and are widely studied for their biological activities and potential as chemical probes. nih.govresearchgate.netnih.gov The synthesis of chalcone analogues from this compound is typically achieved through the Claisen-Schmidt condensation reaction.

This base-catalyzed reaction involves the condensation of the aldehyde (this compound) with an acetophenone (B1666503) or another suitable ketone. The properties of the resulting chalcone can be finely tuned by varying the substitution on the ketone's aromatic ring. This modularity allows for the creation of a library of chalcones with diverse electronic and steric properties, which is crucial for developing targeted chemical probes for biological systems. For instance, incorporating fluorescent moieties or specific binding groups can render these chalcones useful for imaging or affinity-based applications.

Table 1: Representative Chalcone Synthesis

| Aldehyde Precursor | Ketone Reactant | Resulting Chalcone Structure (General) |

|---|---|---|

| This compound | Acetophenone | (E)-1-Phenyl-3-(2-(m-tolyl)-2H-pyrazol-3-yl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | (E)-1-(4-Methoxyphenyl)-3-(2-(m-tolyl)-2H-pyrazol-3-yl)prop-2-en-1-one |

Development of Ligands for Organocatalysis and Metal Catalysis

Pyrazole-containing compounds are extensively used as ligands in both organocatalysis and metal-based catalysis due to the excellent coordinating ability of the pyrazole nitrogen atoms. nih.govniscair.res.in The this compound scaffold can be readily modified to produce a variety of multidentate ligands.

For example, condensation of the aldehyde group with chiral amines can produce chiral imines, which can serve as ligands for asymmetric catalysis. Alternatively, the aldehyde can be reduced to an alcohol and subsequently converted to a phosphine (B1218219) or other donor group, creating bidentate ligands in conjunction with the pyrazole nitrogen. The synthesis of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, is a well-established strategy for creating robust metal complexes for catalysis. nih.gov While not directly synthesized from a pre-formed carbaldehyde, this illustrates the value of the pyrazole motif in catalysis. Metal complexes involving pyrazole-based ligands have been successfully used in oxidation reactions, such as the oxidation of styrene (B11656) to benzaldehyde (B42025), and in cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comrsc.org

Application as Precursors for Advanced Organic Materials

The conjugated system of the pyrazole ring, combined with the potential for extending this conjugation through reactions at the aldehyde group, makes this compound a candidate precursor for advanced organic materials. Pyrazole derivatives have found applications in materials for organic light-emitting diodes (OLEDs) and solar cells. rsc.org

By reacting the aldehyde with other aromatic or heterocyclic building blocks, it is possible to synthesize extended π-conjugated systems. These larger molecules can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use as emitters in OLEDs or as fluorescent sensors. The introduction of the m-tolyl group can influence the material's solid-state packing and solubility, which are critical parameters for device fabrication and performance.

Compound Index

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-c]pyrazole |

| Hydrazine |

| Hydrazine hydrate |

| (Z)-3-Arylidene-1-thioflavanone |

| Pyrazolo[3,4-b]pyridine |

| 5-Azidopyrazole-4-carbaldehyde |

| Potassium hydroxide |

| Pyrimidine |

| Chalcone |

| Urea |

| Thiourea |

| Pyrimidin-2(1H)-one |

| Pyrimidin-2(1H)-thione |

| Naphthalene-2,3-diamine |

| Sodium metabisulfite |

| Naphtho[2,3-d]imidazole |

| Acetophenone |

| 4'-Methoxyacetophenone |

| 4'-Nitroacetophenone |

| (E)-1-Phenyl-3-(2-(m-tolyl)-2H-pyrazol-3-yl)prop-2-en-1-one |

| (E)-1-(4-Methoxyphenyl)-3-(2-(m-tolyl)-2H-pyrazol-3-yl)prop-2-en-1-one |

| (E)-1-(4-Nitrophenyl)-3-(2-(m-tolyl)-2H-pyrazol-3-yl)prop-2-en-1-one |

| 2,6-bis(1H-pyrazol-3-yl)pyridine |

| Styrene |

Specialty Polymers with Tailored Properties

The aldehyde functionality of this compound serves as a key reactive site for polymerization and modification of existing polymers. Through reactions such as condensation polymerization, this compound can be incorporated into the main chain or as a pendant group on various polymer backbones, leading to materials with unique thermal, mechanical, and photophysical properties.

One significant area of application is in the synthesis of fluorescent polymers. While direct studies on polymers derived from this compound are not extensively documented, research on analogous pyrazoline-based polymers provides strong evidence for this potential. For instance, benzaldehyde-pyrazoline hybrids have been synthesized and attached as pendant groups to polymers with primary amino groups, such as chitosan (B1678972) and amino cellulose, through azomethine linkages. scielo.br These modified polymers exhibit fluorescence, opening possibilities for their use in electroluminescent devices and as fluorescent markers. scielo.brresearchgate.net The general synthetic approach often involves the initial synthesis of a pyrazoline-containing aldehyde, which is then grafted onto a polymer support.

Furthermore, the pyrazole moiety itself is a component of electrically conducting polymers. Patents have described the synthesis of polypyrazoles from substituted aminopyrazole derivatives, highlighting their potential in solar cell applications due to their electron-deficient nature, which makes them suitable for n-doping. google.comgoogle.com The synthesis of these conducting polymers can involve the polymerization of appropriately functionalized pyrazole monomers. The presence of the tolyl group in this compound can influence the solubility and processing characteristics of the resulting polymers, which is a critical factor in the fabrication of electronic devices.

The formation of Schiff base polymers is another promising route for utilizing this compound. The condensation reaction between the aldehyde group and various aromatic or aliphatic diamines can yield polymers with extended conjugation. These Schiff base polymers are known for their thermal stability and have been investigated for their electronic and optical properties. ekb.eg Pyrazole-based Schiff bases have been synthesized by reacting pyrazole aldehydes with a variety of aromatic amines, resulting in compounds with potential applications in materials science. ekb.eg

| Polymer Type | Monomer/Precursor | Potential Application | Key Findings |

| Fluorescent Polymers | Benzaldehyde-pyrazoline hybrids | Electroluminescent devices, Fluorescent markers | Pyrazoline moieties can be attached to polymer backbones to impart fluorescence. scielo.br |

| Conducting Polypyrazoles | Substituted aminopyrazoles | Solar cells | Electron-deficient polypyrazoles can be synthesized and are suitable for n-doping. google.comgoogle.com |

| Schiff Base Polymers | Pyrazole aldehydes and aromatic diamines | Thermally stable materials, Electronic materials | Pyrazole-based Schiff bases can be readily synthesized and form the basis for conjugated polymers. ekb.eg |

| Modified Natural Polymers | Chitosan and pyrazole aldehydes | Metal ion removal, Antibacterial materials | Chitosan can be chemically modified with pyrazole aldehydes to create functional hybrids. researchgate.net |

Components for Electronic and Sensing Devices

The inherent electronic and photophysical properties of the pyrazole ring system, combined with the reactive aldehyde group, make this compound a prime candidate for the development of components for electronic and sensing devices. The derivatization of this compound can lead to molecules with tailored responses to specific analytes or stimuli.

A significant application lies in the creation of fluorescent chemosensors. The pyrazole scaffold is a well-established platform for designing probes for metal ions. nih.govrsc.org The general strategy involves creating a receptor site for the target ion and linking it to a fluorophore. The binding of the ion then modulates the fluorescence output of the molecule. For instance, pyrazole derivatives have been successfully employed in the design of "turn-on" fluorescent sensors for ions such as Zn2+, Cd2+, Fe3+, and Al3+. researchgate.netnih.gov The aldehyde group of this compound can be readily converted into a Schiff base or other ligand systems capable of coordinating with metal ions. The tolyl group can further influence the selectivity and sensitivity of the sensor by modifying the electronic environment of the pyrazole ring and the steric accessibility of the binding site.

In a reported example, a pyridine-based pyrazole sensor demonstrated a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn2+. researchgate.net Another study detailed a pyrazole-based sensor for Fe3+ with a limit of detection of 0.025 μM. researchgate.net These findings underscore the potential of the pyrazole scaffold in developing highly sensitive and selective chemosensors.

The synthesis of pyrazole-based fluorescent dyes with high quantum yields has also been reported. For example, pyrazolylpyrene derivatives have been synthesized, and their photophysical properties studied, revealing that conformational restriction can lead to enhanced emission efficiency. mdpi.com The aldehyde group in such structures can act as a site for further functionalization or can itself influence the electronic properties of the dye.

| Sensor/Device Component | Target Analyte/Application | Principle of Operation | Relevant Findings |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn2+, Fe3+, Al3+) | Chelation-enhanced fluorescence (CHEF) | Pyrazole derivatives can be designed to exhibit significant changes in fluorescence upon binding to specific metal ions. researchgate.netnih.gov |

| "Turn-on" Fluorescent Probe | Cadmium (Cd2+) and Zinc (Zn2+) | In situ aromatization of chalcones | A one-pot synthesis can yield pyrazole-based sensors that differentiate between Cd2+ and Zn2+. nih.gov |

| Fluorescent Dyes | Optoelectronics, Bio-imaging | π-conjugated systems | Pyrazole-containing chromophores can exhibit high fluorescence quantum yields. mdpi.com |

| Schiff Base Ligands | Metal Complexes | Coordination Chemistry | Pyrazole aldehydes can be converted to Schiff bases that act as ligands for transition metals, forming complexes with interesting photophysical and biological properties. nih.gov |

Coordination Chemistry and Metal Complexes of 2 M Tolyl Pyrazole 3 Carbaldehyde and Its Derivatives

Ligand Properties of Pyrazole-Carbaldehydes in Coordination Chemistry

Pyrazole (B372694) and its derivatives are highly valued as ligands in coordination chemistry due to their multifaceted binding capabilities. nih.govresearchgate.net They can coordinate to a metal center as a neutral, two-electron donor via the sp²-hybridized pyridinic nitrogen atom. nih.gov Alternatively, deprotonation of the N-H proton in N-unsubstituted pyrazoles yields the pyrazolate anion, which can act as a bridging ligand between two or more metal centers, facilitating the formation of di- or polynuclear complexes. nih.govuninsubria.it This bridging capacity is a cornerstone of their utility in constructing complex molecular architectures. uninsubria.it

The introduction of a carbaldehyde group at the C3 position, as seen in 2-(m-Tolyl)pyrazole-3-carbaldehyde, adds another layer of functionality. The aldehyde's oxygen atom can act as an additional donor site, allowing the ligand to function in a bidentate fashion, chelating a metal ion through the pyrazole's N2 nitrogen and the aldehyde's oxygen. This chelation enhances the stability of the resulting metal complex. Furthermore, the aldehyde group is electrophilic and can participate in various organic reactions, making these ligands valuable synthons for more complex structures. cymitquimica.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-carbaldehyde ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can vary from simple mononuclear species to intricate polynuclear structures or coordination polymers, depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the anions present. rsc.orgnih.gov

While specific structural data for complexes of this compound are not widely reported, the coordination behavior can be inferred from related pyrazole derivatives. For instance, pyrazole-acetamide ligands have been shown to form mononuclear complexes with Cd(II), Cu(II), and Fe(III), where the ligands coordinate to the metal centers, and the coordination sphere is completed by anions or solvent molecules. nih.gov Similarly, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize both mononuclear complexes and a 3D coordination polymer with Cd(II) and Co(II). rsc.org

The characterization of these complexes relies heavily on single-crystal X-ray diffraction, which provides definitive information about the molecular structure, including bond lengths, bond angles, and coordination geometry. Spectroscopic techniques such as Infrared (IR) spectroscopy are used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (aldehyde) and C=N (pyrazole) bonds.

Table 1: Representative Metal Complexes with Pyrazole-Derivative Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L)₂Cl₂] | Distorted Octahedral | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | Distorted Octahedral | nih.gov |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear | rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear | rsc.org |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Cu(II) | [Cu(H₄L)₂] | Distorted Square Planar | rsc.org |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Ni(II) | [Ni(H₄L)₂] | Distorted Square Planar | rsc.org |

Note: L represents the respective ligand.

Catalytic Applications of Metal-Pyrazole-Carbaldehyde Complexes

The versatility of pyrazole-based ligands makes their metal complexes highly promising candidates for catalysis. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity for specific transformations.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyrazole-derived metal complexes have demonstrated significant efficacy. youtube.com Ruthenium complexes bearing pyrazole-phosphine ligands have been found to be efficient catalysts for the transfer hydrogenation of ketones and imines. core.ac.uk Similarly, pyrazole–pyridine (B92270)–pyrazole (NNN) pincer ligands have been used to synthesize ruthenium(II) complexes that catalyze the acceptorless dehydrogenation of alcohols to aldehydes with high yields. rsc.org The catalytic cycle often involves the metal-ligand system working cooperatively to facilitate substrate activation. nih.gov

Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com The reaction rates in such systems are sensitive to the choice of metal ion, counter-anion, and solvent, highlighting the tunability of the catalytic process. bohrium.com Cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde (B42025). rsc.org

Table 2: Examples of Homogeneous Catalysis using Pyrazole-Metal Complexes

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Ruthenium(II)-NNN Pincer Complex | Acceptorless Dehydrogenation of Alcohols | High selectivity for aldehydes; byproduct is clean H₂. | rsc.org |

| Copper(II)-Pyrazole Complex | Oxidation of Catechol | Mimics catecholase enzyme activity; activity depends on anion and solvent. | bohrium.com |

| Ruthenium(II)-Pyrazole-Phosphine | Transfer Hydrogenation of Ketones | Efficient reduction using an alcohol as the hydrogen source. | core.ac.uk |

| Iridium(III)-Protic Pyrazole Complex | Dehydrogenation of Formic Acid | Azole units increase electron donation to the metal center. | nih.gov |

| Cobalt(II/III), Nickel(II), Copper(II) Complexes | Oxidation of Styrene | High yields of benzaldehyde achieved under optimized conditions. | rsc.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. They are excellent platforms for heterogeneous catalysis, combining the benefits of easy separation and recyclability with the high efficiency of single-site catalysts. nih.govresearchgate.net Pyrazole-based ligands, including functionalized pyrazole-carbaldehydes, are ideal candidates for use as linkers in the construction of robust MOFs.

Pyrazolate-based MOFs are known for their exceptional chemical stability, often surpassing that of carboxylate-based MOFs, especially in alkaline conditions. acs.org This stability is crucial for catalysts that need to operate under harsh reaction conditions. The functional groups on the pyrazole linker can be designed to act as catalytic sites themselves or to anchor catalytically active metal nanoparticles.

For example, a highly stable copper-based MOF constructed from a pyrazole-functionalized porphyrin ligand (PCN-300) has been shown to efficiently catalyze C–O cross-coupling reactions. acs.org The synergy between the copper-porphyrin center and the pyrazolate framework was found to be key to its high catalytic efficiency. acs.org Furthermore, MOFs built with pyrazole-functionalized carboxylic acids have been synthesized and used for applications like the selective adsorption of organic dyes, demonstrating the potential for creating functional materials with tailored pore environments. rsc.org The incorporation of basic sites into MOFs, either through the ligand or the metal node, can create solid base catalysts for reactions like aldol (B89426) condensations. acs.org The predictable and tunable structure of MOFs allows for the rational design of catalysts with specific active sites for a wide range of organic transformations. nih.gov

Computational and Theoretical Investigations of 2 M Tolyl Pyrazole 3 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular structure and properties of heterocyclic compounds. researchgate.neteurjchem.com These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and predicted spectral data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(m-tolyl)pyrazole-3-carbaldehyde, this process would involve calculating bond lengths, bond angles, and dihedral angles.

The key structural features of interest would be the planarity of the pyrazole (B372694) ring and the relative orientation of the m-tolyl and carbaldehyde substituents. The dihedral angle between the pyrazole ring and the m-tolyl group is particularly important as it dictates the degree of conjugation and potential steric hindrance between the two rings. Similarly, the orientation of the aldehyde group relative to the pyrazole ring affects its reactivity and interactions.

Conformational analysis would explore different rotational isomers (rotamers) arising from the rotation around the N-C (pyrazole-tolyl) and C-C (pyrazole-aldehyde) single bonds. By calculating the relative energies of these different conformations, the most stable, lowest-energy conformer can be identified. For instance, studies on similar N-arylpyrazoles often use DFT methods like B3LYP with a basis set such as 6-311G(d,p) to find the optimized geometry. nih.gov The results of such an analysis for this compound would be expected to show a non-planar arrangement between the pyrazole and tolyl rings to minimize steric clash.

Table 1: Illustrative Predicted Geometric Parameters for a Substituted Pyrazole Derivative (Note: This data is representative of typical results from DFT calculations on similar pyrazole structures and is not specific to this compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.34 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-N1 | 1.36 Å |

| Bond Length | C3-C(aldehyde) | 1.48 Å |

| Bond Length | C(aldehyde)=O | 1.22 Å |

| Bond Angle | N1-N2-C3 | 112.5° |

| Bond Angle | N2-C3-C4 | 106.0° |

| Dihedral Angle | Tolyl-Pyrazole | ~45-55° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity, stability, and optical characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and tolyl rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the pyrazole ring.

Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron density around the molecule. nih.gov The MEP map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom at position 2 of the pyrazole ring would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen of the aldehyde group would exhibit a positive potential.

Table 2: Illustrative Frontier Molecular Orbital Data for an N-Arylpyrazole Derivative (Note: This data is for illustrative purposes and not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Prediction of Spectroscopic Properties (e.g., Computed NMR and IR Data)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Computed Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum. mdpi.com For this compound, key vibrational modes would include the C=O stretch of the aldehyde group (typically a strong band around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (around 1400-1600 cm⁻¹), C-H stretching of the aromatic and aldehyde groups, and various bending vibrations. Comparing the computed spectrum with the experimental one can confirm the presence of these functional groups.

Computed Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. uomphysics.net These predictions are invaluable for assigning signals in the experimental NMR spectra, especially for complex molecules. For the target molecule, calculations would predict the chemical shifts for the distinct protons on the pyrazole ring, the tolyl substituent, and the aldehyde proton. The aldehyde proton is expected to be the most downfield-shifted proton signal. Similarly, ¹³C chemical shifts for the carbonyl carbon, the pyrazole ring carbons, and the tolyl ring carbons can be computed. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole-Carbaldehyde Derivative (Note: Data is representative and not specific to this compound.)

| Data Type | Functional Group / Atom | Predicted Value | Typical Experimental Value |

| IR (cm⁻¹) | Aldehyde C=O Stretch | 1685 | 1690 |

| IR (cm⁻¹) | Pyrazole C=N Stretch | 1550 | 1555 |

| ¹H NMR (ppm) | Aldehyde H | 9.85 | 9.90 |

| ¹H NMR (ppm) | Pyrazole H-5 | 8.10 | 8.15 |

| ¹³C NMR (ppm) | Aldehyde C=O | 185.2 | 186.0 |

| ¹³C NMR (ppm) | Pyrazole C-3 | 145.8 | 146.5 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis of Key Synthetic Pathways

The synthesis of N-substituted pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.compharmaguideline.com For this compound, a plausible synthesis is the Vilsmeier-Haack reaction on the corresponding hydrazone. mdpi.com

Computational analysis can map out the entire reaction coordinate for such a synthesis. This involves identifying the structures and energies of reactants, intermediates, and products, as well as the transition states that connect them. Transition state theory allows for the calculation of activation energies, which determine the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, a theoretical study on the Knorr pyrazole synthesis elucidated the detailed mechanism and the effect of acidity by locating the relevant transition states. researchgate.net

Investigation of Solvent Effects and Reaction Intermediates

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, intermediates, and transition states. eurjchem.com This is crucial for accurately modeling reactions that are performed in solution.

Furthermore, many reactions proceed through short-lived intermediates that are difficult to detect experimentally. Computational chemistry can calculate the structure and stability of these fleeting species. mdpi.com For the synthesis of this compound, this could involve modeling the formation of hemiaminal or vinylogous N-acyliminium ion intermediates, providing a more complete picture of the reaction mechanism. mdpi.com

Theoretical Structure-Reactivity Relationship (SAR) Studies

The reactivity of this compound is intrinsically linked to its electronic and structural properties. Theoretical studies on pyrazole derivatives, often employing Density Functional Theory (DFT), provide valuable insights into their chemical behavior. researchgate.netnih.gov The structure of this compound features a pyrazole ring substituted with a m-tolyl group at the N2 position and a carbaldehyde group at the C3 position. These substituents play a crucial role in modulating the reactivity of the pyrazole core.

The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. mdpi.com This arrangement makes pyrazoles amphoteric, capable of acting as both weak acids and weak bases. mdpi.com The reactivity of substituted pyrazoles is highly dependent on the nature and position of the substituents. nih.govnih.gov

In this compound, the m-tolyl group, an electron-donating group, is attached to the N2 nitrogen. This substitution influences the electron density of the pyrazole ring. The carbaldehyde group at the C3 position, being an electron-withdrawing group, has an opposing electronic effect. This push-pull system can lead to interesting reactivity patterns.

Computational methods like DFT can be used to calculate various reactivity descriptors. For instance, Fukui functions can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov In the case of this compound, the carbaldehyde group's carbonyl carbon is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. Conversely, the pyrazole ring, enriched by the m-tolyl group, could be prone to electrophilic substitution, although the electron-withdrawing nature of the carbaldehyde group will deactivate the ring to some extent.

The presence of different substituents also affects the tautomeric equilibrium in pyrazoles, which can in turn influence their reactivity. nih.gov For N-substituted pyrazoles like the one , annular tautomerism is not possible. However, the conformational orientation of the tolyl group relative to the pyrazole ring can impact steric accessibility to reactive sites.

A summary of the predicted reactivity sites based on general principles of organic chemistry and findings from theoretical studies on substituted pyrazoles is presented in Table 1.

Table 1: Predicted Reactivity Sites and Influencing Factors of this compound

| Molecular Feature | Predicted Reactivity | Influencing Factors |

|---|---|---|

| Carbaldehyde Carbonyl Carbon | Electrophilic | Electron-withdrawing nature of the oxygen atom. |

| Pyrazole Ring | Susceptible to nucleophilic addition at the C4 and C5 positions, influenced by the electron-withdrawing carbaldehyde group. | Aromaticity, electron density modulated by substituents. |

| m-Tolyl Group | Can undergo electrophilic substitution on the aromatic ring. | Activating effect of the methyl group. |

| Pyrazole Nitrogen Atoms | Can act as a weak base. | Lone pair availability. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.netresearchgate.net Organic molecules with extended π-conjugation and significant charge-transfer character often exhibit NLO properties. nih.gov The molecular structure of this compound, with its donor (m-tolyl) and acceptor (carbaldehyde) groups attached to a π-conjugated pyrazole ring, suggests potential for NLO activity.

Computational chemistry provides powerful tools to predict the NLO properties of molecules. researchgate.net Methods like DFT can be used to calculate the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net A high β value is indicative of a strong NLO response.

For molecules with a donor-π-acceptor (D-π-A) framework, the NLO response is related to the degree of intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge. nih.gov In this compound, the m-tolyl group acts as the electron donor, the pyrazole ring as the π-bridge, and the carbaldehyde group as the electron acceptor.

Theoretical calculations on similar pyrazoline derivatives have shown that the nature and position of substituents significantly affect the NLO properties. researchgate.netresearchgate.net The introduction of strong donor and acceptor groups generally enhances the hyperpolarizability.

The predicted NLO properties of this compound can be benchmarked against known NLO materials through computational studies. Key parameters that are typically calculated to evaluate NLO potential are summarized in Table 2. While specific values for this compound are not available in the literature, the table outlines the parameters that would be of interest in a computational investigation.

Table 2: Key Parameters for Computational Prediction of NLO Properties

| Parameter | Description | Significance for NLO Properties |

|---|---|---|

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | A larger value indicates a stronger NLO response. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large change in dipole moment upon excitation is often associated with a high β value. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap can lead to enhanced NLO properties. |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from a donor to an acceptor group within a molecule upon excitation. | A significant ICT is a key feature of many NLO-active molecules. |

Conclusion and Future Research Directions in 2 M Tolyl Pyrazole 3 Carbaldehyde Chemistry

Summary of Key Achievements in Synthesis and Reactivity

The synthetic and reactive chemistry of pyrazole-3-carbaldehydes, including the 2-(m-tolyl) substituted variant, is well-established, providing a robust foundation for further exploration. Key achievements are centered on reliable synthetic preparations and predictable reactivity patterns that allow for extensive molecular diversification.